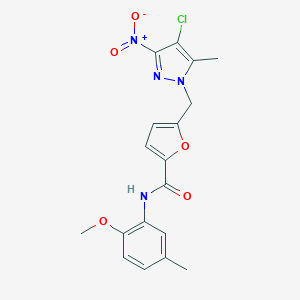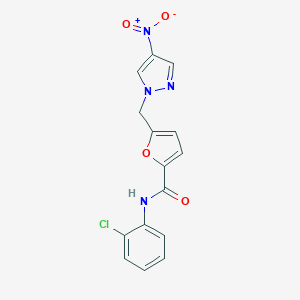![molecular formula C19H19BrN4O4S B213871 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide](/img/structure/B213871.png)
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound belongs to the class of furamide derivatives and has shown promising results in various studies.
作用機序
The mechanism of action of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide involves the inhibition of specific enzymes and signaling pathways. The compound has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5). It also inhibits the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the production of pro-inflammatory cytokines. The compound has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide have been extensively studied. The compound has been found to have anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been found to regulate glucose and lipid metabolism. The compound has been shown to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide in lab experiments is its potential therapeutic applications. The compound has shown promising results in various studies and has the potential to be developed into a drug. Another advantage is the well-established synthesis method, which allows for the production of large quantities of the compound.
One of the limitations of using 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide in lab experiments is its potential toxicity. The compound has been found to be toxic in high doses and may have side effects. Another limitation is the lack of human studies, which makes it difficult to determine the safety and efficacy of the compound in humans.
将来の方向性
There are several future directions for the study of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide. One direction is to conduct more studies on the safety and efficacy of the compound in humans. Another direction is to investigate the potential of the compound in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, further studies can be conducted to elucidate the mechanism of action of the compound and identify potential targets for drug development. Finally, the synthesis method can be optimized to improve the yield and purity of the compound.
合成法
The synthesis of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide involves several steps. The first step involves the reaction of 4-bromo-1H-pyrazole with formaldehyde to form 4-bromo-1H-pyrazole-5-carbaldehyde. The second step involves the reaction of 4-bromo-1H-pyrazole-5-carbaldehyde with N-(4-(aminosulfonyl)phenyl)pyrrolidine to form 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide. The final product is obtained after purification and characterization.
科学的研究の応用
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide has been studied extensively for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has been found to inhibit the growth of cancer cells and induce apoptosis. It has also shown anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, the compound has shown potential in the treatment of neurological disorders such as Alzheimer's disease.
特性
製品名 |
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide |
|---|---|
分子式 |
C19H19BrN4O4S |
分子量 |
479.3 g/mol |
IUPAC名 |
5-[(4-bromopyrazol-1-yl)methyl]-N-(4-pyrrolidin-1-ylsulfonylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C19H19BrN4O4S/c20-14-11-21-23(12-14)13-16-5-8-18(28-16)19(25)22-15-3-6-17(7-4-15)29(26,27)24-9-1-2-10-24/h3-8,11-12H,1-2,9-10,13H2,(H,22,25) |
InChIキー |
APQYGCPRHOJNFQ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)CN4C=C(C=N4)Br |
正規SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)CN4C=C(C=N4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B213788.png)
![N-{4-[(cyclopropylcarbonyl)amino]butyl}cyclopropanecarboxamide](/img/structure/B213789.png)




![2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B213794.png)
![1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine](/img/structure/B213795.png)


![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B213803.png)

![N-[4-(acetylamino)phenyl]-3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide](/img/structure/B213808.png)
